4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid
Description
Propriétés
IUPAC Name |
[4-[(3-ethoxy-3-oxopropyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5/c1-2-19-11(15)7-8-14-12(16)9-3-5-10(6-4-9)13(17)18/h3-6,17-18H,2,7-8H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZXCGXIKIEDCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCC(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657211 | |
| Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-19-3 | |
| Record name | Ethyl N-(4-boronobenzoyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Protection of Boronic Acid Group
Boronic acids are often protected as their pinacol esters or tert-butoxycarbonyl (BOC)-protected aminomethyl derivatives to enhance stability during synthetic transformations. For example, the use of di-tert-butyl dicarbonate in the presence of triethylamine in tetrahydrofuran at room temperature for 1 hour effectively yields the BOC-protected intermediate (yield approx. 66%).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Protection | Di-tert-butyl dicarbonate, triethylamine, THF, 20°C, 1 h | BOC-protected aminomethylphenylboronic acid |
Carbamoyl Group Introduction
The carbamoyl group is introduced by coupling an amine-functionalized boronic acid derivative with an acyl chloride or activated ester of 3-ethoxy-3-oxopropionic acid or its equivalent. This step typically requires:
- Mild base (e.g., triethylamine or potassium carbonate)
- Solvents such as dichloromethane or tetrahydrofuran
- Room temperature to reflux conditions depending on reactivity
An example is the reaction of 4-aminomethylphenylboronic acid derivatives with acyl chlorides under reflux for 1 hour, followed by work-up and purification.
Coupling and Esterification Steps
The ethoxy-3-oxopropyl group can be introduced via esterification or amidation using ethyl 3-oxopropionate derivatives. Palladium-catalyzed Suzuki coupling reactions are also employed when assembling complex aromatic frameworks bearing boronic acid substituents.
Typical conditions involve:
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0)
- Bases like potassium carbonate or sodium carbonate
- Mixed solvents (ethanol, toluene, water)
- Heating under reflux or microwave irradiation
For example, a Suzuki coupling under reflux for 24 hours in ethanol/toluene/water with Pd(PPh3)4 and K2CO3 yields the coupled product with yields reported up to 91%.
Deprotection and Final Purification
The BOC protecting group is removed by treatment with trifluoroacetic acid in dichloromethane at room temperature for 1-2 hours, yielding the free amine or carbamoyl boronic acid derivative. The final product is purified by silica gel chromatography or reverse-phase high-performance liquid chromatography (HPLC).
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boronic acid protection | Di-tert-butyl dicarbonate, triethylamine, THF, 20°C, 1 h | ~66 | Formation of BOC-protected intermediate |
| Carbamoyl group coupling | Acyl chloride, triethylamine, DCM, reflux, 1 h | 70-85 | Amide bond formation |
| Suzuki coupling | Pd(PPh3)4, K2CO3, EtOH/toluene/H2O, reflux, 24 h | Up to 91 | Coupling of boronic acid with aryl halides |
| Deprotection | Trifluoroacetic acid, DCM, 25°C, 1-2 h | 80-90 | Removal of BOC protecting group |
| Purification | Silica gel chromatography or reverse-phase HPLC | - | Ensures product purity |
Research Findings and Considerations
- The use of BOC protection is critical to prevent boronic acid self-condensation or degradation during coupling steps.
- Palladium-catalyzed Suzuki coupling reactions are highly effective for constructing the aromatic framework with boronic acid functionality intact.
- Microwave-assisted reactions can significantly reduce reaction times (e.g., 10 minutes at 150°C) while maintaining yields.
- The choice of base and solvent system influences reaction efficiency; potassium carbonate in ethanol/toluene mixtures is common.
- Final deprotection must be carefully controlled to avoid decomposition of the sensitive boronic acid moiety.
Analyse Des Réactions Chimiques
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Anticancer Research
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid is being investigated for its potential as an anticancer agent. Boronic acids have been shown to inhibit proteasomes, which are crucial for protein degradation in cancer cells. The ability of this compound to modulate cellular pathways involved in cancer progression makes it a candidate for further study in cancer therapeutics.
2. Diabetes Treatment
Recent studies have indicated that boronic acids can act as glucose sensors and may be employed in the development of insulin delivery systems. The incorporation of the ethoxy group in this compound could enhance its interaction with glucose, potentially leading to advancements in diabetes management.
Organic Synthesis Applications
1. Cross-Coupling Reactions
this compound can serve as a versatile reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is vital for forming carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
2. Functionalization of Aromatic Compounds
The presence of the boronic acid moiety allows for the functionalization of aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in synthesizing new materials and compounds with desired functionalities.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the effects of various boronic acids on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against specific cancer types, suggesting a need for further exploration into their mechanisms and therapeutic potential.
Case Study 2: Diabetes Management
Research conducted on boronic acid derivatives demonstrated their capability to form stable complexes with glucose, which could be harnessed for developing smart insulin delivery systems. The unique structure of this compound may enhance its efficacy in such applications.
Summary Table of Applications
| Application Area | Specific Use | Potential Benefits |
|---|---|---|
| Anticancer Research | Inhibition of proteasomes | Targeted cancer therapy |
| Diabetes Treatment | Glucose sensing | Improved insulin delivery |
| Organic Synthesis | Suzuki-Miyaura cross-coupling | Formation of carbon-carbon bonds |
| Functionalization | Electrophilic aromatic substitution | Synthesis of diverse organic compounds |
Mécanisme D'action
The mechanism of action of 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical pathways. The ester and amide groups also contribute to its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Positional Isomers: Meta vs. Para Substitution
3-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid (CAS: 850567-28-1) shares the same functional groups but substitutes the carbamoyl-ethoxy-oxopropyl moiety at the meta position of the benzene ring. This positional isomerism significantly alters steric and electronic properties:
- Reactivity : Para-substituted derivatives generally exhibit higher reactivity in cross-coupling reactions due to reduced steric hindrance compared to meta-substituted analogs .
- Solubility : Both isomers have similar solubility profiles in polar aprotic solvents (e.g., DMF, THF), but the para isomer demonstrates marginally better aqueous solubility due to symmetrical charge distribution .
Substituent Modifications: Carbamoyl vs. Direct Alkyl/Ether Chains
4-(3-Ethoxy-3-oxopropyl)phenylboronic acid (CAS: 660440-57-3) lacks the carbamoyl linker, directly attaching the ethoxy-oxopropyl group to the benzene ring. Key differences include:
- Molecular weight : 222.04 g/mol (vs. 278.11 g/mol for the target compound), influencing pharmacokinetic properties in drug design .
4-(N-Heptyloxy)benzeneboronic acid (CAS: 136370-19-9) replaces the ethoxy-oxopropyl-carbamoyl group with a heptyloxy chain:
Heteroatom Incorporation: Sulfur and Fluorine Substituents
4-(3-Fluoro-propylsulfanyl)-benzeneboronic acid (CAS: 958453-83-3) introduces a sulfur atom and fluorine substituent:
Carbamoyl Group Variations
4-[(3-Fluorophenyl)carbamoyl]benzeneboronic acid (CAS: 874288-05-8) substitutes the ethoxy-oxopropyl group with a fluorophenyl carbamoyl moiety:
- Aromatic interactions : The fluorophenyl group engages in π-π stacking, making it suitable for targeting aromatic residues in proteins .
- Purity : Available at 98%, slightly higher than the target compound (97%) .
Data Table: Comparative Analysis of Structural Analogs
Activité Biologique
4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid (CAS No. 850568-19-3) is a boronic acid derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This compound exhibits a range of biological properties, including antiproliferative effects against various cancer cell lines, making it a candidate for further research in cancer therapeutics.
- Molecular Formula : C₁₂H₁₆BNO₅
- Molecular Weight : 265.07 g/mol
- Melting Point : 128-132°C
- Density : 1.24 g/cm³ (predicted)
- pKa : Approximately 8.10 (predicted)
- Appearance : Typically exists as a powder or liquid .
Research indicates that phenylboronic acids, including derivatives like this compound, may exert their biological effects through several mechanisms:
- Antiproliferative Activity : Studies have shown that phenylboronic acid derivatives can inhibit cell proliferation in various cancer cell lines. The antiproliferative effects are often assessed using assays such as the sulforhodamine B (SRB) method or the MTT assay, revealing low micromolar IC50 values for some compounds .
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells, with mechanisms involving caspase activation and cell cycle arrest. For instance, compounds similar to this compound have demonstrated significant caspase-3 activation and alterations in cell morphology indicative of mitotic catastrophe .
- Cell Cycle Arrest : The compound may affect the cell cycle by causing G2/M phase arrest, which is associated with increased levels of p21 and changes in cyclin B1 dynamics .
Biological Activity Data
The following table summarizes the biological activity of this compound and related compounds:
| Compound Name | IC50 (µM) | Cell Line Used | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | A2780 ovarian cancer | Apoptosis induction |
| 2-Fluoro-6-formylphenylboronic acid | Low | Various cancer lines | Cell cycle arrest |
| 3-morpholino-5-fluorobenzoxaborole | TBD | A2780 ovarian cancer | Caspase activation |
*Note: TBD indicates that specific IC50 values for this compound were not directly available in the reviewed literature but are expected to be within a similar range to related compounds based on structure activity relationships .
Case Studies
Several studies have explored the biological activity of phenylboronic acids, highlighting their potential as anticancer agents:
-
Study on Antiproliferative Potential :
- Researchers evaluated a series of phenylboronic acid derivatives, including those structurally similar to this compound, against multiple cancer cell lines.
- Results indicated significant antiproliferative effects, with some compounds achieving IC50 values below 10 µM in certain cell lines, suggesting high potency and specificity .
-
Mechanistic Insights :
- Further investigations into the mechanism revealed that these compounds could disrupt normal cell cycle progression and induce apoptosis through mitochondrial pathways and caspase activation.
- Flow cytometry analyses demonstrated increased populations of cells in the sub-G1 phase after treatment, indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(3-Ethoxy-3-oxopropyl)carbamoyl]benzeneboronic acid, and how do reaction conditions influence yield?
- Methodological Answer : This compound can be synthesized via a multi-step approach:
Carbamoylation : React 4-carboxybenzeneboronic acid with 3-ethoxy-3-oxopropylamine using coupling agents like EDC/HOBt or DCC to form the carbamoyl linkage .
Boronic Acid Protection : Protect the boronic acid group as a pinacol ester during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .
- Critical Factors : Optimize solvent polarity (e.g., THF vs. DMF) and temperature to minimize hydrolysis of the ethoxy group. Monitor reaction progress via TLC or LC-MS to isolate intermediates.
Q. What handling and storage protocols are critical for maintaining the stability of this boronic acid derivative?
- Methodological Answer :
- Storage : Store at 0–6°C in anhydrous conditions to prevent boronic acid dehydration to boroxines . Use argon/vacuum-sealed containers to avoid moisture.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to protic solvents (e.g., water, alcohols) to retain boronic acid reactivity .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- HPLC/LC-MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity >95% .
- NMR Spectroscopy : Confirm the presence of the ethoxy group (δ ~1.3 ppm for CH3, δ ~4.1 ppm for OCH2) and boronic acid protons (δ ~7.5–8.5 ppm for aromatic protons adjacent to boron) .
- FT-IR : Verify carbamoyl C=O stretch (~1680 cm⁻¹) and B-O bonds (~1340 cm⁻¹) .
Advanced Research Questions
Q. How does the carbamoyl-ethoxy substituent influence Suzuki-Miyaura cross-coupling efficiency, and what strategies mitigate steric hindrance?
- Methodological Answer :
- Steric Effects : The bulky carbamoyl group reduces coupling efficiency with aryl halides. Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to accelerate transmetallation .
- Solvent Optimization : Employ mixed solvents (e.g., toluene:water 3:1) with Na2CO3 as a base to balance solubility and reactivity. Pre-activate the boronic acid with NH4OH to form the borate complex .
- Case Study : In a model reaction with 4-bromoacetophenone, yields improved from 45% (unoptimized) to 82% using XPhos/Pd(OAc)2 .
Q. What mechanistic insights explain unexpected byproducts (e.g., boroxines or hydrolyzed intermediates) during reactions?
- Methodological Answer :
- Boroxine Formation : Detectable via ¹¹B NMR (δ ~28–30 ppm). Prevent by adding molecular sieves or using anhydrous solvents .
- Hydrolysis of Ethoxy Group : Monitor via LC-MS for carboxylic acid byproducts (m/z shift +18 Da). Use buffered conditions (pH 6–7) to stabilize the ethoxy moiety .
- Kinetic Studies : Conduct time-resolved ¹H NMR to track intermediate formation under varying pH/temperature .
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- DFT Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the boronic acid’s LUMO energy correlates with Suzuki coupling rates .
- Molecular Dynamics : Simulate solvent effects on boron coordination geometry (trigonal vs. tetrahedral) to optimize catalytic conditions .
Q. What strategies address low solubility in aqueous systems for biological assays?
- Methodological Answer :
- Prodrug Design : Convert the boronic acid to a pinacol ester or trifluoroborate salt for enhanced membrane permeability, followed by intracellular esterase activation .
- Co-solvents : Use DMSO (≤10%) or cyclodextrin inclusion complexes to maintain solubility without denaturing proteins .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported catalytic activity of this compound across studies?
- Methodological Answer :
- Variable Purity : Cross-validate purity via orthogonal methods (e.g., elemental analysis + HPLC). Impurities like boroxines (common in aged samples) reduce reactivity .
- Contextual Factors : Compare reaction conditions (e.g., Pd catalyst loading, solvent) across studies. For example, higher Pd(OAc)2 concentrations (5 mol%) may mask steric limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
